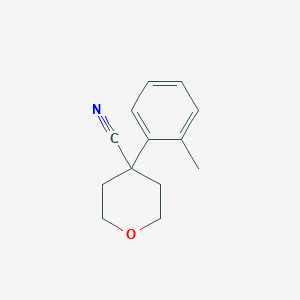

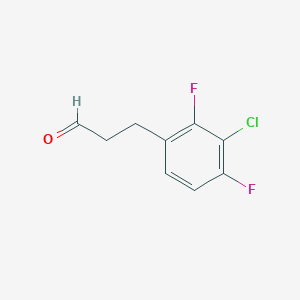

![molecular formula C16H13N3O4 B2822917 phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate CAS No. 2034589-34-7](/img/structure/B2822917.png)

phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of pyrrolo[3,4-b]pyridine . Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The compound seems to be a derivative of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, which has a chemical formula of C₁₄H₁₀N₂O₂ .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, chemical formula, and other characteristics. For the related compound 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, it has a molecular weight of 238.2419 dalton and a chemical formula of C₁₄H₁₀N₂O₂ .Aplicaciones Científicas De Investigación

Antitumor Applications

Phenyl carbamate derivatives are pivotal intermediates in the synthesis of small molecular inhibitors targeting anti-tumor activities. The synthesis process involves acylation and nucleophilic substitution, highlighting the compound's significance in developing antitumor drugs (Gan et al., 2021).

Chemosensor Design

Hybrid hydrazo/azo dye chromophoric systems, incorporating pyrrolinone ester and azo-pyrazole moieties, have been developed for the selective detection of metal cations like Cu2+, Zn2+, and Co2+. These chemosensors demonstrate high sensitivity and selectivity, essential for environmental monitoring and analytical chemistry applications (Aysha et al., 2021).

Asymmetric Synthesis

Pyrrolidine-carbamate-based chiral organocatalysts have been synthesized for the asymmetric Michael addition of ketones to nitroolefins. This methodology achieves high yields and excellent stereoselectivity, contributing significantly to the field of organocatalysis and asymmetric synthesis (Kaur et al., 2018).

Enzymatic Activity Enhancement

Compounds derived from pyrazolopyrimidinyl keto-esters have shown potent effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This discovery opens avenues for improving industrial enzymatic processes and biotechnology applications (Abd & Awas, 2008).

Insecticidal Effects

Novel pyrrole derivatives have been investigated for their insecticidal properties against major stored-product insect species, demonstrating significant potential as grain protectants. These findings are crucial for developing safer, more effective pest management strategies in agriculture (Boukouvala et al., 2016).

Propiedades

IUPAC Name |

phenyl N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-14-12-7-4-8-17-13(12)15(21)19(14)10-9-18-16(22)23-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEURGVWFPFWDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)

![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)

![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)

![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)